molecular formula C16H15F2NO3S B2409357 2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide CAS No. 1396875-70-9

2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide

Cat. No.: B2409357
CAS No.: 1396875-70-9
M. Wt: 339.36
InChI Key: ODLQIHQRVCDEHT-UHFFFAOYSA-N
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Description

This compound is a strong electron-withdrawing molecule . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .


Synthesis Analysis

The authentic standard 2,6-difluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzenesulfonamide was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with 1% overall chemical yield .


Chemical Reactions Analysis

This compound can react with aldehydes through the Knoevenagel condensation reaction, which allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .

Scientific Research Applications

Photodynamic Therapy Applications

  • Singlet Oxygen Quantum Yield : Compounds with benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. These properties make such compounds useful as photosensitizers in photodynamic therapy, particularly for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds, such as zinc phthalocyanine derivatives, highlight their potential in Type II mechanisms for treating diseases (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

  • Carbonic Anhydrase Inhibitors : Several studies have focused on benzenesulfonamide derivatives as potent inhibitors of carbonic anhydrase isozymes. These enzymes are involved in various physiological functions, and their inhibition has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of tumors. Research has identified fluorinated benzenesulfonamides as having high binding potency, with potential for selective inhibition of specific isozymes, highlighting their utility in medicinal chemistry and drug development (Dudutienė et al., 2013).

Synthetic Applications and Chemical Reactions

  • Directed Metalation Group (DMG) : Benzenesulfonamide serves as a powerful DMG, showcasing the broad potential of arylsulfonamides in synthetic chemistry. The Directed ortho Metalation (DoM) methodology utilizing benzenesulfonamide has enabled the development of diverse heterocyclic compounds and facilitated various rearrangements and cross-coupling reactions. This demonstrates the compound's versatility in facilitating complex synthetic transformations, which can be applied in the synthesis of pharmaceuticals and other biologically active molecules (Familoni, 2002).

Future Directions

This compound is used as a building block to prepare non-fullerene acceptors for highly efficient organic photovoltaic devices . This suggests that it could have potential applications in the field of renewable energy.

Properties

IUPAC Name

2,6-difluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3S/c17-13-6-3-7-14(18)15(13)23(21,22)19-10-16(20)9-8-11-4-1-2-5-12(11)16/h1-7,19-20H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLQIHQRVCDEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=C(C=CC=C3F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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